molecular formula C7H11ClO B8485488 1-(2-Chloro-1-cyclopentenyl)ethanol

1-(2-Chloro-1-cyclopentenyl)ethanol

Cat. No. B8485488
M. Wt: 146.61 g/mol
InChI Key: VEGJASQIFSKIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-1-cyclopentenyl)ethanol is a useful research compound. Its molecular formula is C7H11ClO and its molecular weight is 146.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-1-cyclopentenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-1-cyclopentenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-(2-chlorocyclopenten-1-yl)ethanol

InChI

InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h5,9H,2-4H2,1H3

InChI Key

VEGJASQIFSKIMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(CCC1)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, 2-chloro-1-cyclopentenecarbaldehyde (630 mg, 4.82 mmol) was dissolved in anhydrous tetrahydrofuran (19 ml), methylmagnesium bromide (1.4M toluene solution, 4.1 ml) was added dropwise at 0° C., and the mixture was stirred at room temperature for 30 minutes. Isopropanol (2 ml) was added at 0° C., and the solvent was evaporated under reduced pressure. 1N Hydrochloric acid was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1-6:1) to give the title compound (294 mg, 2.01 mmol, 41.6%).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
41.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.